molecular formula C13H23BrF3N3 B12519846 1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide CAS No. 653571-63-2

1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide

Cat. No.: B12519846
CAS No.: 653571-63-2
M. Wt: 358.24 g/mol
InChI Key: CPRRKWFLRNXQFZ-UHFFFAOYSA-N
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Description

1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a synthetic organic compound that belongs to the class of triazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the following steps:

  • Synthetic Routes: : The compound can be synthesized through a multi-step reaction process. The initial step involves the preparation of the triazole ring, followed by the introduction of the heptyl and trifluorobut-3-en-1-yl groups. The final step involves the formation of the triazolium salt by reacting the intermediate with hydrobromic acid.

  • Reaction Conditions: : The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile.

  • Industrial Production Methods: : On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different functional groups.

  • Substitution: : The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles.

  • Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolium salts, while reduction may produce reduced triazolium derivatives.

Scientific Research Applications

1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications, including:

  • Chemistry: : The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.

  • Biology: : In biological research, the compound is used as a probe to study cellular processes and molecular interactions. Its ability to interact with biological molecules makes it useful for investigating enzyme mechanisms and protein functions.

  • Medicine: : The compound has potential applications in medicinal chemistry, where it may be used to develop new drugs and therapeutic agents. Its unique chemical properties make it a candidate for targeting specific biological pathways.

  • Industry: : In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide can be compared with other similar compounds, such as:

Properties

CAS No.

653571-63-2

Molecular Formula

C13H23BrF3N3

Molecular Weight

358.24 g/mol

IUPAC Name

1-heptyl-4-(3,4,4-trifluorobut-3-enyl)-1,5-dihydro-1,2,4-triazol-1-ium;bromide

InChI

InChI=1S/C13H22F3N3.BrH/c1-2-3-4-5-6-8-19-11-18(10-17-19)9-7-12(14)13(15)16;/h10H,2-9,11H2,1H3;1H

InChI Key

CPRRKWFLRNXQFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[NH+]1CN(C=N1)CCC(=C(F)F)F.[Br-]

Origin of Product

United States

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